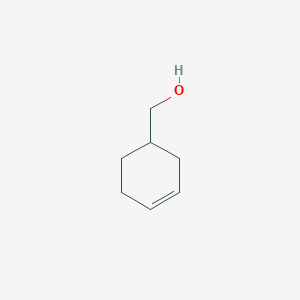

3-Cyclohexene-1-methanol

描述

Significance of the 3-Cyclohexene-1-methanol Scaffold in Organic Synthesis

The this compound scaffold is a cornerstone in organic synthesis due to its inherent reactivity and potential for stereochemical control. The presence of both a nucleophilic hydroxyl group and an electrophilic double bond allows for a wide array of chemical transformations. This dual functionality enables chemists to construct complex molecular architectures and functional materials.

A notable application of this compound is in polymer chemistry, specifically in the synthesis of novel macromonomers. For instance, it has been utilized to create epoxy end-functionalized polystyrene through a process known as atom transfer radical polymerization (ATRP). sigmaaldrich.comsigmaaldrich.com In this process, the hydroxyl group of this compound serves as an initiation site for the polymerization of styrene (B11656), and the cyclohexene (B86901) ring can be subsequently epoxidized to introduce the epoxy functionality.

Beyond synthetic applications, this compound is also found in nature. It is a principal constituent of the essential oil isolated from Pinus sylvestris (Scots Pine). sigmaaldrich.comsigmaaldrich.com This occurrence in natural products underscores the scaffold's biological relevance and provides a renewable source for the chemical. The derivatives of this compound are also investigated for their potential use in the production of pharmaceuticals and agrochemicals. epa.gov

Evolution of Research Perspectives on this compound

The scientific community's interest in this compound has evolved significantly over time. Initially, research was likely driven by its identification in natural sources, such as essential oils, which was part of a broader effort to characterize the chemical constituents of plants. sigmaaldrich.comsigmaaldrich.com The focus during this earlier phase was primarily on isolation, structural elucidation, and understanding its natural role.

In more recent years, the perspective has shifted towards harnessing its synthetic potential. The evolution of advanced polymerization techniques, such as ATRP, has opened new avenues for utilizing this compound as a functional monomer. sigmaaldrich.comsigmaaldrich.com This transition from a compound of interest in natural product chemistry to a key building block in materials science highlights a significant evolution in research perspectives. The focus is now more on its application in creating materials with specific, tailored properties. The development of synthetic routes to derivatives, such as those with additional hydroxyl or methyl groups, further illustrates the expanding interest in this versatile scaffold for creating a diverse range of functional molecules. nist.govnih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₂O |

| Molecular Weight | 112.17 g/mol |

| CAS Number | 1679-51-2 |

| Appearance | Colorless liquid |

| Density | 0.961 g/mL at 25 °C |

| Boiling Point | 190-192 °C |

| Refractive Index | n20/D 1.484 |

Data sourced from references nih.govnist.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com

Application in Polymer Synthesis

| Reaction | Starting Material | Key Reagent | Product |

| Atom Transfer Radical Polymerization (ATRP) | This compound | Styrene | Epoxy end-functionalized polystyrene |

Information sourced from references sigmaaldrich.comsigmaaldrich.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

cyclohex-3-en-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h1-2,7-8H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEIYJWQZNGASMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0044600 | |

| Record name | Cyclohex-3-en-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | 3-Cyclohexene-1-methanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Cyclohexene-1-methanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19782 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1679-51-2 | |

| Record name | 3-Cyclohexene-1-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1679-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Hydroxymethyl)-3-cyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001679512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CYCLOHEXENE-1-METHANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158554 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyclohexene-1-methanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohex-3-en-1-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0044600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohex-3-ene-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(HYDROXYMETHYL)-3-CYCLOHEXENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94R6Y1S77F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Cyclohexene 1 Methanol and Its Chiral Derivatives

Recent Advances in Stereoselective Synthesis of 3-Cyclohexene-1-methanol

Stereoselectivity is crucial in synthesizing chiral molecules, as different enantiomers and diastereomers can exhibit varied biological activities. Recent progress has provided sophisticated methods to control the three-dimensional arrangement of atoms during the formation of this compound and its derivatives.

Enantioselective Routes to (R)- and (S)-3-Cyclohexene-1-methanol

The preparation of enantiomerically pure (R)- and (S)-3-cyclohexene-1-methanol often involves either the resolution of a racemic mixture or an asymmetric synthesis that directly creates the desired enantiomer.

One prominent strategy is the kinetic resolution of racemic precursors, such as methyl 3-cyclohexene-1-carboxylate (rac-CHCM), using enzymes. Biocatalysis is an attractive green alternative to traditional chemical resolution, which often requires toxic reagents and generates significant waste. tandfonline.com Hydrolases, in particular, have been employed to selectively hydrolyze one enantiomer of the racemic ester, leaving the other enantiomer unreacted and thus enriched. For instance, a hydrolase-producing strain, Acinetobacter sp. JNU9335, has been identified for its high enantioselectivity in the hydrolysis of rac-CHCM. jiangnan.edu.cnnih.gov Under optimized conditions, including an isooctane/aqueous biphasic system, this biocatalyst can produce the unreacted (S)-CHCM with an enantiomeric excess (ee) of 99.6% and an isolation yield of 34.7%. jiangnan.edu.cnnih.gov Similarly, carboxylesterases like CarEst3 and engineered E. coli esterase BioH have been successfully used for this purpose, achieving high ee values for the remaining (S)-ester. tandfonline.comjiangnan.edu.cn

Another powerful method is the asymmetric transfer hydrogenation (ATH) of prochiral cyclohexenone derivatives. grafiati.com Bifunctional ruthenium catalysts, such as those based on Noyori's design (e.g., Ru(arene)(S,S-TsDPEN)), are highly effective for this transformation. researchgate.netmdpi.comnih.gov For example, the ATH of a ketal-protected 4-oxocyclohex-2-enone using an (R,R)-Noyori catalyst and sodium formate (B1220265) as the hydrogen source can yield the corresponding (R)-allylic alcohol with 92% ee. researchgate.netmdpi.com By simply switching to the enantiomeric (S,S)-catalyst, the (S)-allylic alcohol can be obtained, demonstrating a practical route to both enantiomers from a single precursor. mdpi.com Subsequent deprotection steps can then furnish the target chiral 4-hydroxy-2-cyclohexenones, which are valuable intermediates.

Table 1: Enantioselective Routes to this compound Precursors

| Method | Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|---|

| Microbial Resolution | Acinetobacter sp. JNU9335 | rac-Methyl 3-cyclohexene-1-carboxylate | (S)-Methyl 3-cyclohexene-1-carboxylate | 99.6% | 34.7% | jiangnan.edu.cnnih.gov |

| Enzymatic Resolution | Engineered E. coli Esterase BioH (Mu3 mutant) | rac-Methyl 3-cyclohexene-1-carboxylate | (S)-3-Cyclohexene-1-carboxylic acid | 70.9% | N/A | tandfonline.com |

| Enzymatic Resolution | Carboxylesterase CarEst3 | rac-Methyl 3-cyclohexene-1-carboxylate | (S)-Methyl 3-cyclohexene-1-carboxylate | >99% | 45.1% | jiangnan.edu.cn |

| Asymmetric Transfer Hydrogenation | (R,R)-Noyori-type Ru-catalyst | 4,4-(Ethylenedioxy)cyclohex-2-en-1-one | (R)-4,4-(Ethylenedioxy)cyclohex-2-en-1-ol | 92% | 79% (alcohol) / 64% (final ketone) | researchgate.netmdpi.com |

| Asymmetric Transfer Hydrogenation | (S,S)-Noyori-type Ru-catalyst | 4,4-(Ethylenedioxy)cyclohex-2-en-1-one | (S)-4,4-(Ethylenedioxy)cyclohex-2-en-1-ol | 92% | 78% (alcohol) / 62% (final ketone) | mdpi.com |

Diastereoselective Control in this compound Synthesis

The construction of the cyclohexene (B86901) ring itself offers opportunities for diastereoselective control, particularly through cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone for synthesizing six-membered rings with predictable stereochemistry. cerritos.edurdd.edu.iq The reaction typically proceeds via a concerted mechanism, allowing the stereochemistry of the reactants to be transferred to the product. cerritos.edu For instance, the reaction of 1,3-butadiene (B125203) (often generated in situ from 3-sulfolene) with maleic anhydride (B1165640) predominantly forms the cis-adduct. cerritos.edu

Modern advancements have introduced catalytic and stereoselective variants of the Diels-Alder reaction. Chiral Lewis acids can coordinate to the dienophile, influencing the facial selectivity of the diene's approach and inducing asymmetry in the product. scielo.brwikipedia.org Furthermore, novel annulation strategies have emerged as powerful alternatives. An iridium-catalyzed (5+1) annulation of 1,5-diols with methyl ketones provides direct access to multisubstituted cyclohexanes with high levels of stereocontrol through sequential hydrogen borrowing reactions. acs.org Phosphine-catalyzed [4+2] annulations of α-alkylallenoates with activated olefins also allow for the efficient synthesis of highly functionalized cyclohexenes, often with high diastereoselectivity. acs.org These methods expand the toolkit for creating complex cyclohexane (B81311) scaffolds beyond the traditional Diels-Alder approach.

Table 2: Diastereoselective Synthesis of Cyclohexene Derivatives

| Method | Reactant 1 (Diene/Equivalent) | Reactant 2 (Dienophile/Equivalent) | Catalyst/Conditions | Product | Diastereomeric Ratio (dr) / Selectivity | Reference |

|---|---|---|---|---|---|---|

| Diels-Alder Reaction | 1,3-Butadiene (from 3-sulfolene) | Maleic Anhydride | Toluene/Petroleum ether, reflux | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | High cis-selectivity | cerritos.edu |

| Diels-Alder Reaction | Cyclopentadiene (B3395910) | Maleic Anhydride | Minimal water, 0°C | cis-5-Norbornene-2,3-dicarboxylic anhydride | Highly exothermic, controlled by water | tandfonline.com |

| (5+1) Annulation | Pentamethylacetophenone | 1,5-Pentanediol | [Ir(cod)Cl]₂, dppp, Cs₂CO₃ | Substituted cyclohexane | High stereocontrol | acs.org |

| [4+2] Annulation | α-Methylallenoate | Benzylidenemalononitrile | Hexamethylphosphorous triamide (HMPT) | Functionalized cyclohexenecarboxylate | up to 12:1 dr | acs.org |

| Tandem Dehydrogenation/Hydride Shift | Ph* Ketone | γ-Substituted diols | Iridium catalyst | 1,2,4-Trisubstituted cyclohexenes | High yield and selectivity | nih.gov |

Catalytic Approaches in the Synthesis of this compound

Catalysis is fundamental to modern organic synthesis, offering pathways that are more efficient, selective, and sustainable. Both homogeneous and heterogeneous catalysts play vital roles in the production of this compound and its precursors.

Homogeneous Catalysis for this compound Production

Homogeneous catalysts, which operate in the same phase as the reactants, are prized for their high activity and selectivity under mild conditions. In the context of this compound synthesis, they are employed in key transformations such as cycloadditions, hydrogenations, and oxidations.

Lewis acid-catalyzed Diels-Alder reactions utilize homogeneous catalysts to activate dienophiles, accelerating the reaction and controlling stereoselectivity. scielo.brwikipedia.org Transition metal complexes, particularly those of iridium and ruthenium, have been developed for various transformations. As mentioned, iridium pincer complexes are effective for the (5+1) annulation to form cyclohexane rings, acs.org while ruthenium complexes are the catalysts of choice for the asymmetric transfer hydrogenation of ketones to chiral alcohols. dicp.ac.cnresearchgate.net

Furthermore, iron(III)-based homogeneous catalysts have been investigated for the oxidation of cyclohexane and cyclohexene. researchgate.netdntb.gov.uamdpi.comdoi.org For example, a mononuclear Fe(III) complex derived from Nʹ-acetylpyrazine-2-carbohydrazide has shown good catalytic activity for the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone, with high selectivity for the alcohol (up to 95%). dntb.gov.uamdpi.com While not a direct synthesis of this compound, such functionalizations of the cyclohexene ring are critical steps in building more complex derivatives.

Heterogeneous Catalysis in this compound Synthesis

Heterogeneous catalysts exist in a different phase from the reactants, which offers significant practical advantages, most notably the ease of separation from the reaction mixture and the potential for catalyst recycling. This aligns well with the principles of sustainable manufacturing.

For the synthesis of this compound, a key step can be the selective hydrogenation of the carbonyl group in a precursor like 3-cyclohexene-1-carboxaldehyde, without affecting the carbon-carbon double bond in the ring. This is a challenging transformation because the C=C bond is often more readily hydrogenated. elsevierpure.com Supported noble metal catalysts, such as palladium or platinum on materials like silica (B1680970) (SiO₂), carbon, or metal-organic frameworks (MOFs), are often employed for hydrogenations. libretexts.orgtandfonline.com The selectivity can be tuned by modifying the catalyst support or by adding promoters. For example, Pd nanoparticles encapsulated in ZIF-8 (a type of MOF) have been shown to be effective and selective heterogeneous catalysts for olefin hydrogenations. tandfonline.com

Additionally, iron-based heterogeneous catalysts, prepared by immobilizing iron complexes on solid supports like silica or MCM-41, have been used for the oxidation of cyclohexene. researchgate.netmdpi.com A non-heme Fe(III) complex supported on Al-MCM-41 demonstrated higher conversion and selectivity in cyclohexane oxidation compared to its homogeneous counterpart, highlighting the benefits of heterogenization. mdpi.com These catalytic systems are crucial for introducing hydroxyl groups or other functionalities onto the cyclohexene scaffold.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Several of the advanced methodologies for synthesizing this compound align with these principles.

Biocatalysis: The use of enzymes for the kinetic resolution of precursors is a prime example of green chemistry. tandfonline.comjiangnan.edu.cnnih.govjiangnan.edu.cnresearchgate.net These reactions are typically performed in aqueous media under mild temperature and pH conditions, avoiding harsh reagents and solvents. tandfonline.com

Use of Greener Solvents: Water has been explored as a solvent for the Diels-Alder reaction, where it can surprisingly accelerate reaction rates and improve product purity, partly due to hydrophobic effects. tandfonline.com Performing reactions under solvent-free conditions or in highly concentrated mixtures represents another significant green advancement, as it minimizes solvent waste. nih.govroyalsocietypublishing.org

Atom Economy and Renewable Feedstocks: Catalytic reactions, particularly hydrogenations and annulations, are inherently more atom-economical than stoichiometric processes. A forward-thinking green strategy involves the use of methanol (B129727) as a sustainable C1 building block. springernature.comchemrxiv.org Methanol, which can be produced from renewable biomass, can act as a "green precursor" and a renewable C1 source in various synthetic transformations, replacing more hazardous reagents. rsc.orgunimi.itresearchgate.net Transition metal-catalyzed "Borrowing Hydrogen" methodologies can activate methanol to participate in methylation and formylation reactions, producing only water as a benign byproduct. springernature.com

Solvent-Free and Environmentally Benign Synthetic Procedures

The pursuit of greener synthetic routes to this compound has led to the exploration of alternative reaction media and catalytic systems that minimize or eliminate the use of hazardous organic solvents.

One of the key reactions in the synthesis of the 3-cyclohexene backbone is the Diels-Alder reaction. Traditionally performed in non-polar organic solvents, research has shown that water can be an effective solvent for certain Diels-Alder reactions, even when the reactants are not fully soluble. researchgate.net The use of water as a solvent is highly advantageous due to its non-toxic, non-flammable, and inexpensive nature. researchgate.net For the reaction between a diene and a dienophile like acrolein, water can promote the reaction, sometimes leading to complete conversion in a short time. researchgate.net

Following the formation of the cyclohexene ring, the subsequent reduction of the carbonyl or carboxyl group to an alcohol is another critical step. Environmentally benign reduction methods are actively being developed to replace traditional reagents like lithium aluminum hydride (LiAlH4), which generate significant waste. A simple, rapid, and eco-friendly method for the reduction of carboxylic acids to alcohols under solvent-free conditions has been developed using sodium borohydride (B1222165) (NaBH4) promoted by 2,4,6-trichloro-1,3,5-triazine (TCT) and a catalytic amount of triphenylphosphine (B44618) (PPh3). researchgate.net This method allows for the efficient conversion of various carboxylic acids, including N-protected α-amino acids, to their corresponding alcohols in good to excellent yields within minutes. researchgate.net

For the synthesis of chiral derivatives of this compound, biocatalysis offers a particularly green alternative to classical chemical resolution methods, which often require toxic solvents like acetone (B3395972) and generate substantial waste. numberanalytics.comtandfonline.com Enzymatic resolution, for instance, can be employed for the asymmetric hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate. tandfonline.com This approach is considered environmentally friendly and involves a simpler procedure. tandfonline.com Research has focused on engineering enzymes like E. coli esterase BioH to improve enantioselectivity in the hydrolysis of the racemic ester, providing a greener pathway to valuable chiral precursors like (S)-3-cyclohexene-1-carboxylic acid. tandfonline.com

The table below summarizes some environmentally benign approaches relevant to the synthesis of this compound.

| Synthetic Step | Methodology | Key Features | Reference |

| Diels-Alder Cycloaddition | Use of water as a solvent | Environmentally benign, can accelerate reaction rates. | researchgate.net |

| Reduction of Carboxylic Acid | Solvent-free NaBH4 reduction with TCT/PPh3 | Rapid, eco-friendly, avoids hazardous solvents. | researchgate.net |

| Chiral Derivative Synthesis | Enzymatic resolution of racemic ester | Green alternative to chemical resolution, simple procedure. | numberanalytics.comtandfonline.com |

Atom Economy and Efficiency in this compound Routes

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. rsc.org An ideal reaction has an atom economy of 100%. uhcl.edu The synthesis of this compound typically involves a two-step process: a Diels-Alder reaction to form the cyclohexene ring system, followed by a reduction.

Step 1: Diels-Alder Reaction

The initial step is commonly a [4+2] cycloaddition, for instance, between 1,3-butadiene and acrolein, to form 3-cyclohexenecarboxaldehyde. numberanalytics.comresearchgate.net The Diels-Alder reaction is a prime example of an atom-economical reaction, as all the atoms from the diene and the dienophile are incorporated into the single cycloadduct product. uhcl.edu

The atom economy for this reaction is calculated as follows:

Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

For the reaction of 1,3-butadiene with acrolein:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,3-Butadiene | C₄H₆ | 54.09 |

| Acrolein | C₃H₄O | 56.06 |

| 3-Cyclohexenecarboxaldehyde | C₇H₁₀O | 110.15 |

Atom Economy = (110.15 / (54.09 + 56.06)) x 100 = 100%

This demonstrates the inherent efficiency of the Diels-Alder reaction in constructing the core structure.

Step 2: Reduction to this compound

Conventional Reduction (e.g., with LiAlH₄):

The reduction of a carboxylic acid (or aldehyde) with a stoichiometric reducing agent like lithium aluminum hydride (LiAlH₄) is common but has a low atom economy. masterorganicchemistry.com The reaction generates a significant amount of inorganic waste. For the reduction of 3-cyclohexene-1-carboxylic acid with LiAlH₄, the balanced reaction is:

4 C₇H₁₀O₂ + 3 LiAlH₄ → 4 C₇H₁₂O + LiAl(OH)₄ + Al(OH)₃ (after workup)

The byproducts, lithium and aluminum salts, are not incorporated into the final product, leading to a poor atom economy.

Catalytic Hydrogenation:

A much more atom-economical and greener alternative is catalytic hydrogenation. rsc.orgresearchgate.net In this process, the carboxylic acid derivative reacts with hydrogen gas (H₂) in the presence of a catalyst to yield the alcohol.

C₇H₁₀O₂ + 2 H₂ → C₇H₁₂O + H₂O

Theoretically, the direct hydrogenation of the aldehyde precursor (3-cyclohexenecarboxaldehyde) is even more efficient:

C₇H₁₀O + H₂ → C₇H₁₂O

In this ideal catalytic reduction of the aldehyde, the atom economy approaches 100%, as all atoms of the reactants are incorporated into the desired alcohol product. While catalytic hydrogenation of esters and carboxylic acids can be challenging, requiring high pressures and temperatures with traditional heterogeneous catalysts, advances in homogeneous catalysis are enabling these reductions under milder conditions. rsc.org

The following table compares the atom economy of different reduction methods for producing this compound from 3-cyclohexenecarboxaldehyde.

| Reduction Method | Reactants | Products | Byproducts | Atom Economy (%) |

| LiAlH₄ Reduction | 3-Cyclohexenecarboxaldehyde, LiAlH₄ | This compound | Lithium and Aluminum Salts | Low |

| Catalytic Hydrogenation | 3-Cyclohexenecarboxaldehyde, H₂ | This compound | None (ideal) | ~100% |

Mechanistic Investigations of Reactions Involving 3 Cyclohexene 1 Methanol

Mechanisms of Electrophilic Addition Reactions of the Cyclohexene (B86901) Moiety

The double bond in the cyclohexene ring of 3-Cyclohexene-1-methanol is an area of high electron density, making it susceptible to attack by electrophiles. science-revision.co.uksavemyexams.com Electrophilic addition reactions are a prominent class of reactions for alkenes, including cyclohexene derivatives. byjus.com

A general mechanism for electrophilic addition involves the initial attack of an electrophile on the π electrons of the double bond. science-revision.co.uksavemyexams.com For instance, in the reaction with a hydrogen halide like HBr, the π electrons attack the partially positive hydrogen atom, leading to the formation of a carbocation intermediate and a halide ion. savemyexams.comlibretexts.org The more stable carbocation is preferentially formed, following Markovnikov's rule, which states that the negative part of the adding molecule attaches to the carbon atom with fewer hydrogen atoms. byjus.comlibretexts.org The reaction concludes with the nucleophilic attack of the halide ion on the carbocation. savemyexams.com

In the case of halogen addition, such as with bromine (Br₂), the approaching π bond induces a dipole in the bromine molecule. science-revision.co.ukchemguide.co.uk This leads to the formation of a cyclic bromonium ion intermediate, where the bromine atom is bonded to both carbons of the former double bond. chemguide.co.ukyoutube.com The reaction proceeds via an anti-addition, where the second bromide ion attacks from the opposite side of the ring, resulting in a trans-dihalogenated product. libretexts.orgbhu.ac.in When the reaction is carried out in a nucleophilic solvent like methanol (B129727), the solvent can also act as a nucleophile, competing with the bromide ion to open the bromonium ion ring, which can lead to the formation of a methoxy (B1213986) bromo derivative. bhu.ac.instackexchange.com

The hydration of cyclohexene, a similar reaction, typically requires an acid catalyst. savemyexams.com In this process, a hydronium ion (H₃O⁺) acts as the electrophile, protonating the double bond to form a carbocation. A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the alcohol. savemyexams.com

Reaction Mechanisms of Hydroxymethyl Group Transformations

The hydroxymethyl group (-CH₂OH) of this compound can undergo various transformations, including oxidation and esterification. cymitquimica.com

Oxidative Processes of this compound

The primary alcohol of the hydroxymethyl group can be oxidized. For example, oxidation of this compound has been performed using Nor-AZADO as a catalyst. google.com The oxidation of a related compound, 3-cyclohexene-1,1-dimethanol, can yield either the corresponding dicarboxaldehyde or dicarboxylic acid depending on the oxidizing agent used. Stronger oxidizing agents favor the formation of the carboxylic acid. The oxidation of cyclohexene itself can lead to a variety of products, including cyclohexene oxide and 2-cyclohexen-1-one, depending on the catalyst and oxidant. nih.gov In some cases, highly oxidized multifunctional products can be formed through radical chain processes involving peroxy radicals. acs.orgnih.gov

Esterification and Transesterification Pathways of this compound

The hydroxymethyl group readily undergoes esterification. cymitquimica.com This reaction can be achieved by reacting the alcohol with an acylating agent. The Fischer esterification, which involves reacting a carboxylic acid and an alcohol with an acid catalyst, proceeds through a series of reversible steps. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, proton transfer, and elimination of water to form the ester. masterorganicchemistry.com

Transesterification, the conversion of one ester to another, can be catalyzed by either an acid or a base. masterorganicchemistry.com Under basic conditions, the mechanism involves the nucleophilic addition of an alkoxide to the ester, forming a tetrahedral intermediate, which then eliminates the original alkoxy group. masterorganicchemistry.comresearchgate.net Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, nucleophilic attack by an alcohol, deprotonation, protonation of the leaving alkoxy group, and its subsequent elimination. masterorganicchemistry.com Enzymes can also be utilized to catalyze the hydrolysis or transesterification of esters, such as methyl 3-cyclohexene-1-carboxylate. researchgate.net

Catalytic Reaction Mechanisms in this compound Transformations

Catalysts play a crucial role in many reactions involving this compound and related compounds, influencing reaction rates and selectivity.

Role of Transition Metal Catalysis in this compound Reactivity

Transition metal complexes are widely used as catalysts for various transformations of alkenes. acs.orgacs.org For instance, the hydroformylation of a derivative of this compound, which involves the addition of a formyl group and a hydrogen atom across the double bond, is catalyzed by transition metals like cobalt or rhodium. ontosight.ai The reaction with synthesis gas (CO/H₂) produces aldehydes. ontosight.ai

Palladium complexes are effective catalysts for the hydroalkoxycarbonylation of cyclohexene, a reaction that introduces an ester functional group. scispace.com The proposed mechanism involves the formation of a palladium-hydride species, followed by olefin insertion, CO insertion to form an acyl intermediate, and finally, alcoholysis of the acyl species to yield the ester product. scispace.com Transition metal catalysis is also employed in intramolecular [4+2] cycloadditions, where the metal can facilitate the reaction under milder conditions than the thermal equivalent, often with conservation of stereochemistry. williams.edu In the oxidation of cyclohexane (B81311), manganese complexes have been studied, with investigations into whether the molecular complex or its decomposition products are the true catalytic species. nih.gov

Proton Transfer and Alkoxy Species Formation in Related Cyclohexene Reactions

Proton transfer is a key step in many acid-catalyzed reactions of cyclohexene derivatives. In the acid-catalyzed hydration of cyclohexene, a proton is transferred from the catalyst to the double bond to form a carbocation intermediate. rsc.orguwimona.edu.jm Studies on the hydration of cyclohexene using zeolite catalysts like HZSM-5 have shown that the reaction is initiated by the protonation of the cyclohexene molecule by a Brønsted acid center on the catalyst. rsc.org This leads to the formation of a carbocation, which then reacts with water. rsc.org

Alkoxy species are intermediates in reactions such as the transesterification of esters and the hydroalkoxycarbonylation of alkenes. rsc.orgmagtech.com.cn In the base-catalyzed transesterification, an alkoxide acts as the nucleophile. masterorganicchemistry.com In some transition metal-catalyzed reactions, alkoxy ligands can be formed on the metal center. For example, zinc-alkoxide complexes have been synthesized and used as catalysts for the copolymerization of cyclohexene oxide and CO₂. rsc.org

Photochemical and Radical Mechanisms Relevant to this compound Derivatives

The reactivity of this compound and its derivatives is significantly influenced by photochemical and radical-mediated pathways. The presence of both a double bond within the cyclohexene ring and a functionalizable hydroxyl group provides multiple sites for initiating and propagating radical reactions. Research in this area has uncovered complex mechanisms leading to a variety of structural transformations, including additions, substitutions, and cyclizations.

One prominent example of a photochemical reaction involving the cyclohexene moiety is the Photo-Nucleophile-Olefin Combination, Aromatic Substitution (photo-NOCAS) reaction. cdnsciencepub.comcdnsciencepub.com This reaction typically involves the irradiation of a solution containing an aromatic electron acceptor (sensitizer), an olefin such as cyclohexene, and a nucleophile like methanol. cdnsciencepub.comcdnsciencepub.com The process is initiated by photoinduced electron transfer from the aromatic compound, creating a radical ion pair. researchgate.net In the presence of a co-donor, this can lead to the formation of the olefin's radical cation, which is then attacked by the nucleophile (methanol). cdnsciencepub.com The resulting radical can then combine with the aromatic radical anion, ultimately leading to the formation of 1:1:1 adducts of methanol, the olefin, and the aromatic compound. cdnsciencepub.com

For instance, the irradiation of acetonitrile-methanol solutions of methyl 4-cyanobenzoate (B1228447) and cyclohexene yields 3-(methyl 4-benzoate)cyclohexene as a notable product. cdnsciencepub.com The efficiency and product distribution of these reactions can be influenced by solvent polarity and the presence of co-donors like biphenyl (B1667301) or salts such as magnesium perchlorate. cdnsciencepub.comcdnsciencepub.com

Table 1: Representative Photo-NOCAS Reaction with Cyclohexene

| Aromatic Sensitizer | Olefin | Nucleophile | Key Conditions | Major Product Type | Reference |

|---|---|---|---|---|---|

| Methyl 4-cyanobenzoate | Cyclohexene | Methanol | Acetonitrile-methanol (3:1) solution, irradiation, often with a co-donor (e.g., biphenyl) | 1:1:1 (Methanol:Olefin:Aromatic) Adducts | cdnsciencepub.com |

| 1,4-Dicyanobenzene | Cyclohexene | Methanol | Acetonitrile-methanol (3:1) solution, direct irradiation or photosensitized with biphenyl | Regio- and stereoisomeric 1:1:1 Adducts | cdnsciencepub.com |

Beyond addition reactions, derivatives of this compound are substrates for intramolecular radical cyclizations. Specifically, alkoxyl radicals generated from the alcohol functional group can undergo addition reactions with the endocyclic double bond. rsc.org Research on 4-pentenoxyl radicals that share carbon atoms with a cycloalkane ring, a structure analogous to derivatives of this compound, has shown that these radicals cyclize with predictable stereoselectivity to form cycloalkyl-fused or bridged tetrahydrofurans. rsc.org

The stereochemical outcome of these 5-exo cyclizations is governed by cumulative steric effects. The substituent closest to the alkene carbon being attacked by the oxygen radical acts as the primary stereodirecting group. rsc.org Intramolecular additions of oxygen radicals to the endocyclic double bond of a cyclohexene system have been shown to proceed with high cis-specificity, a result of the strain associated with the alternative trans-ring closure. rsc.org

Table 2: Stereoselectivity in Alkenoxyl Radical Cyclizations Involving Cyclohexene Structures

| Radical Precursor Type | Radical Intermediate | Reaction Type | Key Outcome | Product Class | Reference |

|---|---|---|---|---|---|

| O-Alkenyl Thiohydroxamate | 4-Pentenoxyl radical fused to a cycloalkane | 5-exo-cyclization | Stereoselectivity is guided by the substituent closest to the attacked π-bond. | Cycloalkyl-fused or -bridged 2-bromomethyltetrahydrofurans (in BrCCl₃) | rsc.org |

| Verbenylethyloxyl Radical Precursor | Oxygen radical attached via an ethylene-spacer to cyclohexene | Intramolecular addition to endocyclic double bond | Proceeds with cis-specificity. | Diastereomerically pure bromobicyclo[2.2.1]heptyl-annulated tetrahydrofuran | rsc.org |

The formation of the hexenyl radical and its subsequent cyclization to yield methylcyclopentane (B18539) and some cyclohexane is a foundational concept in free radical chemistry that underscores the potential pathways for radicals derived from the six-membered ring of this compound. These radical cascade processes are powerful tools for rapidly assembling complex polycyclic frameworks, similar to how nature utilizes cationic cyclization cascades to construct terpenes. nih.gov

Derivatization Strategies and Functionalization of 3 Cyclohexene 1 Methanol

Synthesis of Novel Esters and Ethers from 3-Cyclohexene-1-methanol

The primary alcohol of this compound readily participates in standard esterification and etherification reactions, allowing for the introduction of a vast range of functional groups. These reactions are fundamental to modifying its properties and incorporating it into larger molecular frameworks.

Esterification: Esters are commonly synthesized by reacting this compound with carboxylic acids, acid chlorides, or anhydrides. For instance, a methacrylate (B99206) monomer, cyclohexene-3-yl methyl methacrylate (CHMA), was synthesized by reacting this compound with methacryloyl chloride in the presence of triethylamine (B128534) at a low temperature (0–5 °C). tandfonline.com This reaction attaches a polymerizable methacrylate group, transforming the molecule into a monomer for free radical polymerization. tandfonline.com The acetate (B1210297) ester can also be formed through direct acetylation with acetic anhydride (B1165640) or acetyl chloride. smolecule.com Transesterification processes are also possible, where this compound can be reacted with an existing ester in the presence of a catalyst to form a new ester. google.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagent(s) | Product | Application/Significance |

|---|---|---|---|

| This compound | Methacryloyl chloride, triethylamine | Cyclohexene-3-yl methyl methacrylate (CHMA) | Synthesis of homopolymers and copolymers. tandfonline.com |

| This compound | Acetic anhydride or acetyl chloride | 3-Cyclohexenyl-1-methyl acetate | Fragrance component, synthesis intermediate. smolecule.com |

Etherification: The synthesis of ethers from this compound can be achieved through various methods, such as the Williamson ether synthesis. While less commonly detailed in readily available literature compared to its esterification, the principles involve converting the alcohol to its alkoxide form with a strong base, followed by reaction with an alkyl halide. These ether derivatives are valuable as intermediates in the synthesis of complex organic molecules. rsc.org

Oxidation Products and their Synthetic Utility

Oxidation of this compound can be directed at either the hydroxymethyl group or the cyclohexene (B86901) double bond, leading to different classes of valuable synthetic intermediates. The choice of oxidizing agent and reaction conditions determines the outcome.

The primary alcohol can be oxidized to form either an aldehyde or a carboxylic acid. smolecule.com

Aldehyde Synthesis: The partial oxidation of the hydroxymethyl group yields 3-cyclohexene-1-carboxaldehyde. This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for oxidizing primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane. The resulting aldehyde, 1,2,3,6-tetrahydrobenzaldehyde, is a useful intermediate for making other chemicals and for improving the water resistance of fabrics. nih.gov

Carboxylic Acid Synthesis: Stronger oxidizing agents will convert the primary alcohol directly to 3-cyclohexene-1-carboxylic acid. ncert.nic.in Reagents such as potassium permanganate (B83412) (KMnO₄) or chromic acid are effective for this transformation. ncert.nic.in This carboxylic acid is a key starting material for synthesizing esters that, after epoxidation, are used as acid scavengers and plasticizers. google.com It can be converted to the corresponding acyl chloride, 3-cyclohexene-1-carbonyl chloride, using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

The double bond in the cyclohexene ring is susceptible to epoxidation, forming a reactive oxirane ring. This reaction is typically carried out using peroxy acids (peracids) like meta-chloroperoxybenzoic acid (m-CPBA) or through transition-metal-catalyzed reactions with hydroperoxides like tert-butyl hydroperoxide (t-BHP). acs.org

The epoxidation of this compound (1) leads to the formation of epoxy alcohols (2). Early research suggested a preference for the trans epoxide due to steric effects, but later work corrected this, demonstrating that epoxidation with m-CPBA or t-BHP actually produces a roughly 1:1 mixture of cis and trans diastereomers. acs.orgacs.org The resulting epoxy alcohol, 3,4-epoxycyclohexylmethanol, is a crucial precursor. For example, it can be used in the synthesis of macromonomers by being attached to a polymer like polystyrene, creating an epoxy-functionalized material. chemicalbook.comscientificlabs.co.ukchemdad.com These epoxy-functionalized polymers have applications in developing photo-cross-linkable materials. chemicalbook.comchemdad.com

Table 2: Key Oxidation and Epoxidation Products

| Starting Material | Reaction Type | Reagent(s) | Product |

|---|---|---|---|

| This compound | Partial Oxidation | PCC, Dess-Martin Periodinane | 3-Cyclohexene-1-carboxaldehyde |

| This compound | Full Oxidation | KMnO₄, Chromic Acid | 3-Cyclohexene-1-carboxylic acid |

Polymerization Processes Involving this compound as a Monomer or Modifier

This compound serves as a valuable component in polymer chemistry, acting as both an initiator and a monomer for creating functional polymers. Its hydroxyl group can initiate ring-opening polymerization (ROP), while the cyclohexene ring provides a site for subsequent modifications. semanticscholar.orgresearchgate.net

A significant application is its use as an initiator in the ROP of ε-caprolactone (ε-CL) with stannous octoate (Sn(Oct)₂) as a catalyst. This process yields a well-defined poly(ε-caprolactone) (PCL) chain with a cyclohexene group at one end (PCL-CH). semanticscholar.orgresearchgate.net This terminal alkene can then be further functionalized, for example, through bromination and azidation, to prepare the polymer for click chemistry reactions. semanticscholar.orgresearchgate.net

Furthermore, this compound can be converted into other monomers. As mentioned, its reaction with methacryloyl chloride produces cyclohexene-3-yl methyl methacrylate (CHMA), which can be homopolymerized or copolymerized with other monomers like styrene (B11656) using free radical polymerization. tandfonline.com The resulting polymers contain pendant cyclohexene groups that can be used for cross-linking or other post-polymerization modifications, such as epoxidation. tandfonline.com

Click Chemistry and Other Coupling Reactions with this compound

The functional groups of this compound make it an excellent substrate for modern coupling reactions, including the highly efficient "click chemistry" family of reactions. The hydroxyl group is particularly useful as it provides a handle for introducing either an azide (B81097) or an alkyne functionality, which are the key components of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a premier click reaction. researchgate.net

For example, a PCL polymer initiated with this compound can have its terminal cyclohexene ring converted to a bis-azide. This azido-functionalized polymer can then be "clicked" with an alkyne-functionalized molecule, such as a benzoin (B196080) photoinitiator, to create a macrophotoinitiator. semanticscholar.orgresearchgate.net This demonstrates how the initial structure of this compound enables the precise construction of complex, functional polymer architectures. semanticscholar.org

Beyond click chemistry, the double bond of the cyclohexene ring can participate in other coupling reactions. While direct Suzuki-Miyaura coupling on an unactivated alkene is not standard, the double bond can be transformed into a more reactive group (e.g., an iodo-cyclohexene derivative) that can participate in such cross-coupling reactions to form new carbon-carbon bonds. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Cyclohexene 1 Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed stereochemical analysis of 3-Cyclohexene-1-methanol and its derivatives. The conformation of the cyclohexene (B86901) ring and the relative orientation of its substituents are determined primarily through the analysis of proton (¹H) NMR coupling constants (J-values) and chemical shifts (δ).

In a cyclohexene ring, protons can be in axial or equatorial positions, and the magnitude of the coupling constant between adjacent protons is highly dependent on the dihedral angle between them. This relationship is fundamental to conformational analysis. oup.com For example, a large coupling constant (typically 10-13 Hz) is observed for diaxial protons, whereas smaller couplings (2-5 Hz) are characteristic of axial-equatorial and diequatorial interactions. oup.com This allows for the unambiguous assignment of substituent positions as either axial or equatorial.

The chemical shifts of protons and carbons are also highly informative. Protons attached to carbons bearing electronegative atoms, such as the hydroxyl group in this compound, will be deshielded and appear at a higher chemical shift. For instance, in polyoxygenated cyclohexene derivatives, oxymethine protons (CH-O) can be found in the range of δ 4.14 to 5.67 ppm. nih.gov The olefinic protons of the cyclohexene ring typically resonate between δ 5.5 and 6.1 ppm. nih.gov

Detailed 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the complete connectivity of the molecule. COSY spectra reveal proton-proton coupling networks, while HMBC spectra show correlations between protons and carbons separated by two or three bonds, confirming the placement of functional groups. nih.gov For example, in a study of polyoxygenated cyclohexene derivatives from Uvaria rufa, HMBC correlations were essential to link acetoxy and hydroxyl groups to specific carbons on the cyclohexene ring. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for a Polyoxygenated Cyclohexene Derivative nih.gov Data based on a derivative of this compound, illustrating typical chemical shifts and coupling constants used for stereochemical assignment.

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH), Multiplicity, Coupling Constant (J in Hz) |

| 2 | 67.9 | 5.67 (d, J = 4.8 Hz) |

| 3 | 72.5 | 5.29 (dd, J = 4.8, 2.5 Hz) |

| 4 | 69.3 | 4.14 (dd, J = 6.4, 2.5 Hz) |

| 5 | 71.2 | 5.45 (m) |

| 6 | 126.9 | 6.01 (d, J = 2.2 Hz) |

| CH₂O | 64.1 | 4.83, 4.79 (each 1H, d, J = 13.6 Hz) |

| OH | - | 2.51 (d, J = 4.3 Hz) |

| OAc | 20.9, 170.2 | 2.05 (s) |

| OAc | 21.1, 170.0 | 2.12 (s) |

| OAc | 21.2, 169.8 | 2.14 (s) |

Mass Spectrometry for Structural Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental formula of this compound and to study its structural features through fragmentation analysis. The molecular formula of this compound is C₇H₁₂O, corresponding to a molecular weight of approximately 112.17 g/mol . nist.govnih.gov

Under electron ionization (EI), the molecule is ionized to form a molecular ion (M⁺•), which can then undergo a series of fragmentation reactions. For cyclic alcohols, the molecular ion peak is often weak or absent. libretexts.orgwhitman.edu The fragmentation pattern is key to structural elucidation.

A characteristic fragmentation pathway for cyclohexene and its derivatives is the retro-Diels-Alder reaction. msu.edudocbrown.info This process involves the cleavage of the ring at two bonds, resulting in the formation of a diene and a dienophile. For the parent cyclohexene, this yields butadiene (m/z 54) and ethene (m/z 28). In the case of this compound, the charge can reside on either fragment, but the fragment containing the substituent is often observed. The retro-Diels-Alder fragmentation would lead to a significant peak corresponding to the loss of ethene, resulting in an ion at m/z 84.

Other common fragmentation pathways for alcohols include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of the CH₂OH group, but more commonly, it leads to a stable ion.

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (H₂O, 18 Da), leading to an M-18 peak. libretexts.org For this compound, this would appear at m/z 94. This is a prominent peak in its mass spectrum. nih.gov

Loss of Hydroxymethyl Radical: Cleavage can result in the loss of the •CH₂OH radical (31 Da), yielding an ion at m/z 81, which is also observed as a major peak. nih.gov

The base peak in the mass spectrum of this compound is observed at m/z 79. nih.gov This likely arises from subsequent fragmentation of the M-18 ion (m/z 94) or other primary fragments.

Table 2: Key Mass Spectrometry Fragments for this compound nih.govlibretexts.orgmsu.edudocbrown.info

| m/z | Proposed Fragment | Fragmentation Pathway |

| 112 | [C₇H₁₂O]⁺• | Molecular Ion (M⁺•) |

| 94 | [C₇H₁₀]⁺• | Loss of H₂O (M-18) |

| 81 | [C₆H₉]⁺ | Loss of •CH₂OH (M-31) |

| 79 | [C₆H₇]⁺ | Base Peak, likely from further fragmentation (e.g., loss of H₂ from m/z 81) |

| 67 | [C₅H₇]⁺ | Retro-Diels-Alder followed by loss of H |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure, specifically the presence of a hydroxyl group (-OH), a carbon-carbon double bond (C=C), and various C-H bonds. nih.gov

The key functional groups and their expected IR absorptions are:

Hydroxyl (-OH) Group: Alcohols show a very strong and broad absorption band in the region of 3200-3600 cm⁻¹ due to O-H stretching vibrations. libretexts.org This broadness is a result of intermolecular hydrogen bonding. For ethanol, this peak appears around 3322 cm⁻¹. libretexts.org A similar prominent, broad peak is expected for this compound.

Alkene (C=C) Group: The C=C double bond stretching vibration in a cyclohexene ring gives rise to a medium-intensity peak around 1640-1680 cm⁻¹. docbrown.info Additionally, the C-H stretching vibrations of the hydrogens attached to the double bond (=C-H) appear at wavenumbers just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹). docbrown.info

Aliphatic C-H Groups: The molecule contains several sp³-hybridized carbons in the ring and the hydroxymethyl group. The stretching vibrations of these C-H bonds result in strong absorptions in the 2850-3000 cm⁻¹ range. docbrown.info

C-O Bond: The stretching vibration of the carbon-oxygen single bond in a primary alcohol typically results in a strong absorption peak in the fingerprint region, between 1050 and 1085 cm⁻¹. libretexts.org

The absence of strong absorptions in other regions, such as the carbonyl region (1700-1750 cm⁻¹), confirms the absence of ketone, aldehyde, or carboxylic acid functional groups in the pure compound. nih.gov

Table 3: Characteristic Infrared Absorption Bands for this compound libretexts.orgdocbrown.infokcvs.ca

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3200-3600 | O-H stretch | Alcohol (-OH) | Strong, Broad |

| 3010-3100 | =C-H stretch | Alkene | Medium |

| 2850-3000 | C-H stretch | Alkane (sp³ C-H) | Strong |

| 1640-1680 | C=C stretch | Alkene | Medium |

| 1050-1085 | C-O stretch | Primary Alcohol | Strong |

Computational Chemistry and Theoretical Studies on 3 Cyclohexene 1 Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and reactivity of molecules like 3-Cyclohexene-1-methanol. DFT calculations provide a balance between accuracy and computational cost, making it possible to predict various molecular properties.

The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's electronic stability and kinetic reactivity; a smaller gap generally implies higher reactivity. researchgate.net

For cyclic alcohols like 3-cyclohexen-1-ol, a structurally similar compound, DFT analysis has been employed to understand its electronic properties. Such studies are critical for predicting how this compound will behave in chemical reactions. For instance, the oxidation of the alcohol group or reactions involving the double bond can be rationalized by examining the electron density distribution and the energies of these frontier orbitals.

Theoretical studies on related molecules, such as the allylic oxidation of cyclohexene (B86901), have utilized DFT to explore reaction pathways and energy barriers. rsc.org These calculations often involve geometry optimizations of reactants, transition states, and products to map out the potential energy surface of a reaction. rsc.org While specific DFT data for this compound is not abundant in the literature, the principles from related systems provide a strong framework for understanding its reactivity. For example, the HOMO-LUMO gap for a related compound, 3,4-dimethyl-3-cyclohexene-1-carbaldehyde, was calculated to be 3.918 eV, suggesting a moderate level of reactivity. researchgate.net

Table 1: Representative Frontier Orbital Energies from DFT Studies on Related Cyclohexene Derivatives This table presents data from analogous compounds to infer the properties of this compound.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

|---|---|---|---|---|---|

| 3,4-dimethyl-3-cyclohexene-1-carbaldehyde | Not Specified | Not Specified | Not Specified | 3.918 | researchgate.net |

| Generic Fluorescent Molecules (for context) | TD-B3LYP/3-21G | Varies | Generally larger than excitation energy | ncssm.edu |

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of molecules, capturing their movements and interactions over time. For this compound, MD simulations can elucidate its interactions with solvent molecules, which is crucial for understanding its behavior in solution.

The structure of the solvent around a solute molecule can be characterized by radial distribution functions (RDFs). An RDF, g(r), describes the probability of finding a particle at a distance r from a reference particle. Peaks in the RDF indicate the formation of solvation shells. For a molecule like this compound in a solvent like methanol (B129727) or water, MD simulations can reveal the specific arrangement of solvent molecules around both the polar hydroxyl group and the nonpolar cyclohexene ring.

Studies on methanol-water mixtures and other alcohol-containing systems provide a basis for predicting the solvation of this compound. industrialchemicals.gov.aumdpi.com It is expected that in an aqueous environment, water molecules would form strong hydrogen bonds with the hydroxyl group of this compound, leading to a well-defined first solvation shell. mdpi.com In a less polar solvent like cyclohexane (B81311), the interactions would be dominated by weaker van der Waals forces. researchgate.net The analysis of RDFs from simulations of lysine (B10760008) dendrigrafts in methanol-water mixtures shows how the local density of solvent molecules changes with concentration, which is a similar phenomenon expected around this compound. mdpi.com

Table 2: Conceptual Radial Distribution Function Peak Positions for Solute-Solvent Interactions This table is a conceptual representation based on typical MD simulation results for similar systems.

| Interacting Pair (Solute-Solvent) | First Peak Position (Å) | Second Peak Position (Å) | Interpretation | Conceptual Reference |

|---|---|---|---|---|

| Alcohol O-H --- Water O | ~2.7 | ~4.5 | Hydrogen bonding in the first and second solvation shells. | acs.org |

| Cyclohexane C --- Cyclohexane C | ~4.0 | ~7.5 | Van der Waals packing in a non-polar solvent. | researchgate.net |

| Alcohol O-H --- Methanol O | ~2.8 | ~5.0 | Hydrogen bonding network in an alcohol solvent. | researchgate.net |

Quantum Chemical Analysis of Reaction Intermediates and Transition States

Quantum chemical methods are indispensable for studying the mechanisms of chemical reactions at a molecular level. These methods allow for the characterization of transient species such as reaction intermediates and transition states, which are often difficult or impossible to observe experimentally. researchgate.net A transition state is a high-energy, short-lived configuration of atoms that exists at the peak of the reaction energy profile. researchgate.net

For reactions involving this compound, such as oxidation or esterification, quantum chemical calculations can be used to determine the geometries and energies of the transition states. smolecule.comresearchgate.net This information is critical for calculating reaction rates and understanding reaction mechanisms. For instance, in the esterification of cyclohexene with acetic acid, the apparent activation energy has been determined to be 60.0 kJ mol⁻¹. researchgate.net

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying reactions in solution or in enzymatic environments. acs.org In a QM/MM approach, the reacting part of the system is treated with a high-level quantum mechanical method, while the surrounding environment (like the solvent) is treated with a more computationally efficient molecular mechanics force field. acs.orgacs.org This allows for the inclusion of environmental effects on the reaction profile. Studies on Diels-Alder reactions, which form cyclohexene rings, have successfully used QM/MM methods to elucidate the reaction mechanism and the role of the enzyme in catalysis. acs.org

Table 3: Representative Activation Energies for Reactions of Cyclohexene Derivatives This table compiles data from reactions of similar compounds to provide insight into the expected energetics for this compound reactions.

| Reaction | Method | Calculated Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Esterification of cyclohexene with acetic acid | Experimental | 14.3 (60.0 kJ/mol) | researchgate.net |

| Diels-Alder reaction (cyclopentadiene + 1,4-naphthoquinone) in water | QM/MM | Relative to gas phase: -7.3 | nih.gov |

| Allylic H-abstraction from cyclohexene | DFT-MD | ~16.5 | rsc.org |

| (3+2) Cycloaddition to form a five-membered ring | DFT | ~20-25 | mdpi.com |

Solvent Effects on this compound Reactivity: A Theoretical Perspective

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. mdpi.com Theoretical models are essential for understanding and predicting these solvent effects. The influence of the solvent arises from the differential solvation of the reactants, transition state, and products. researchgate.net

Two main theoretical approaches are used to model solvent effects: implicit and explicit solvent models. weebly.com Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a given dielectric constant. nih.gov While computationally efficient, these models may fail to capture specific solute-solvent interactions like hydrogen bonding. nih.gov

Explicit solvent models, often used in QM/MM simulations, treat individual solvent molecules. researchgate.netresearchgate.net This approach provides a more detailed picture of the solvation environment and is generally more accurate for describing reactions where specific interactions are important. nih.govresearchgate.net For example, QM/MM calculations have been used to accurately reproduce the change in the free energy of activation for a Diels-Alder reaction when moving from a non-polar solvent like hexane (B92381) to a polar protic solvent like water. researchgate.net The rate acceleration in polar solvents is often attributed to the enhanced stabilization of a polar transition state through hydrogen bonding. researchgate.net

For this compound, reactions that proceed through charged or highly polar transition states would be expected to be significantly accelerated in polar solvents like water or methanol compared to non-polar solvents like cyclohexane. nih.gov Theoretical studies on the Menshutkin reaction, a classic example for studying solvent effects, have demonstrated the importance of using polarizable force fields in simulations to accurately capture the stabilization of dipolar transition states in low-dielectric media. nih.gov

Table 4: Relative Free Energies of Activation (ΔΔG‡) for a Model Reaction in Different Solvents This table illustrates typical solvent effects on reaction rates, based on QM/MM calculations for the Diels-Alder reaction of cyclopentadiene (B3395910) and 1,4-naphthoquinone.

| Solvent | Relative ΔG‡ (kcal/mol) (vs. Water) - Calculated | Relative ΔG‡ (kcal/mol) (vs. Water) - Experimental | Reference |

|---|---|---|---|

| Water | 0.0 | 0.0 | researchgate.net |

| Methanol | 3.2 | 3.4 | researchgate.net |

| Acetonitrile | 4.1 | 4.0 | researchgate.net |

| Hexane | 5.1 | 5.0 | researchgate.net |

3 Cyclohexene 1 Methanol As a Versatile Building Block in Complex Molecule Synthesis

Applications in Natural Product Synthesis

While direct, multi-step total syntheses of complex natural products starting from 3-Cyclohexene-1-methanol are not extensively documented in premier literature, its significance lies in its presence within natural sources and its structural relation to key synthetic intermediates. This compound has been identified as a constituent in the essential oils of various plants, including citrus varieties and Pinus sylvestris (Scots Pine). guidechem.comclearsynth.com Its derivatives, such as isocyclogeraniol, are also recognized fragrance ingredients found in nature. industrialchemicals.gov.au

The core structure of this compound serves as a nature-inspired scaffold. The contained cyclohexene (B86901) ring is a common feature in many marine natural products. mdpi.com Furthermore, the closely related 3-cyclohexene-1-carboxylic acid has been utilized as a starting material in synthetic routes toward the antiviral drug oseltamivir, highlighting the utility of this carbocyclic framework in accessing complex bioactive molecules. The presence of both a nucleophilic hydroxyl group and an electrophilically reactive double bond in this compound provides a platform for introducing molecular complexity, making it a molecule of interest for synthetic chemists exploring novel pathways to natural products.

Contribution to Pharmaceutical and Agrochemical Intermediates

The utility of this compound as a precursor for pharmaceutically active compounds and agrochemicals is well-established. guidechem.comontosight.ai Its bifunctional nature allows it to be readily converted into a variety of intermediates.

A notable application is in the synthesis of the gastroprokinetic agent Cinitapride . pharmaffiliates.compharmaffiliates.com In the synthesis, this compound is not used directly but is first converted to a more reactive intermediate, this compound methanesulfonate. pharmaffiliates.compharmaffiliates.com This intermediate then undergoes nucleophilic substitution to build the final drug molecule. environmentclearance.nic.in

Table 1: Pharmaceutical Intermediates Derived from this compound

| Starting Material | Derived Intermediate | Application | Reference |

|---|---|---|---|

| This compound | This compound Methanesulfonate | Synthesis of Cinitapride | pharmaffiliates.compharmaffiliates.combiomart.cn |

The compound's derivatives also find use in the agrochemical sector. For instance, related structures are used as precursors for insecticides, underscoring the broad applicability of the cyclohexene scaffold in creating bioactive molecules for crop protection.

Role in the Synthesis of Specialty Chemicals and Advanced Materials

The dual functionality of this compound makes it a valuable monomer and initiator in polymer chemistry, leading to the creation of advanced materials with tailored properties.

Advanced Polymers: Its hydroxyl group can initiate polymerization, while the double bond can be preserved for subsequent cross-linking or functionalization. This has been demonstrated in several polymer systems:

Photo-cross-linkable Polymers: this compound is used in preparing polymers that can be cross-linked upon exposure to light. guidechem.comclearsynth.comusbio.net This property is crucial for applications in coatings, adhesives, and photolithography. For example, it can be reacted with methacryloyl chloride to form the monomer cyclohexene-3-yl methyl methacrylate (B99206) (CHMA), which can then be copolymerized with other monomers like styrene (B11656) to create polymers with tunable thermal properties and the ability to be cross-linked. tandfonline.comtandfonline.com

Functional Polyesters: It serves as an initiator in the ring-opening polymerization (ROP) of ε-caprolactone. researchgate.nettandfonline.comnih.govresearchgate.net This process yields a well-defined poly(ε-caprolactone) (PCL) polymer with a reactive cyclohexene group at one end. tandfonline.comnih.gov This terminal alkene can then be further modified, for instance, through bromination and azidation, to attach other functional molecules, leading to the creation of complex polymer architectures like AB2-type miktoarm star copolymers. nih.govnih.gov

Epoxy Resins: The compound is a key precursor for cycloaliphatic epoxy resins, which are valued for their excellent weather and UV resistance. nih.gov In one study, this compound was used to synthesize a phosphorus-containing difunctional cycloaliphatic epoxide. This was then formulated into an intrinsically flame-retardant epoxy material with high dielectric performance, suitable for electronic packaging. nih.gov These systems showed improved thermal stability and a limiting oxygen index (LOI) value of up to 25.2%, demonstrating good flame retardancy. nih.gov

Polystyrene Macromonomers: Researchers have used this compound to synthesize novel macromonomers of epoxy end-functionalized polystyrene through atom transfer radical polymerization (ATRP). guidechem.com

Table 2: Advanced Polymers Synthesized Using this compound

| Polymer Type | Role of this compound | Synthesis Method | Key Feature/Application | Reference |

|---|---|---|---|---|

| Photo-cross-linkable Copolymers | Precursor to Monomer (CHMA) | Free Radical Polymerization | Tunable thermal properties, cross-linkable | tandfonline.comtandfonline.com |

| Poly(ε-caprolactone) (PCL) | Initiator | Ring-Opening Polymerization (ROP) | Creates functional end-group for further modification | nih.govresearchgate.netnih.gov |

| Flame-Retardant Epoxy Resins | Precursor to Epoxide | Epoxidation | Improved thermal stability and flame retardancy for electronics | nih.gov |

| Epoxy End-functionalized Polystyrene | Precursor to Macromonomer | Atom Transfer Radical Polymerization (ATRP) | Creation of functional polystyrene | guidechem.com |

常见问题

Basic Research Questions

Q. What are the key physicochemical properties of 3-Cyclohexene-1-methanol, and how are they experimentally determined?

- Answer: Key properties include molecular weight (112.17 g/mol), boiling point (190–192 °C at ambient pressure), density (0.961 g/mL at 25 °C), and refractive index (n20/D 1.484). These are determined via gas chromatography (GC), densitometry, and refractometry. Purity assays (≥98%) are typically conducted using HPLC or NMR spectroscopy .

Q. How is this compound synthesized, and what factors influence yield and purity?

- Answer: Common synthetic routes involve catalytic hydrogenation or acid-catalyzed cyclization of precursor alcohols. Yield optimization requires careful control of reaction temperature (e.g., 80–85 °C under reduced pressure) and catalysts like palladium or platinum. Impurities such as cyclohexene derivatives are minimized via fractional distillation .

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Answer:

- GC-MS: For identifying volatile impurities and quantifying isomer ratios (e.g., in terpene alcohol mixtures) .

- NMR Spectroscopy: To confirm stereochemistry and detect functional groups (e.g., hydroxyl and cyclohexene protons) .

- FT-IR: For tracking hydroxyl (-OH) and alkene (C=C) stretching vibrations .

Advanced Research Questions

Q. How do structural modifications (e.g., α,α,4-trimethyl derivatives) alter the bioactivity of this compound?

- Answer: Methylation at the α-positions enhances lipophilicity, improving membrane permeability. For example, α,α,4-trimethyl-3-Cyclohexene-1-methanol (α-Terpineol, C10H18O) exhibits significant anthelmintic activity against Haemonchus contortus by disrupting parasite lipid membranes . Stereochemistry also matters: the (S)-enantiomer shows higher antimicrobial potency than the (R)-form due to target binding specificity .

Q. What mechanistic insights explain the pesticidal activity of this compound against Solenopsis invicta (fire ants)?

- Answer: In fumigation studies, the compound acts as a neurotoxin by inhibiting acetylcholinesterase (AChE) and octopamine receptors. Behavioral assays show dose-dependent repellency (LC50: 0.22–3.06 µg/mL) and reduced locomotion. Synergistic effects are observed with citronellol and borneol derivatives .

Q. Can this compound derivatives serve as drug delivery enhancers?

- Answer: Yes. For example, α-Bisabolol (a dimethyl-pentenyl derivative) improves transdermal absorption of hydrophobic drugs due to its surfactant-like properties. Its anti-irritant activity also makes it suitable for sensitive skin formulations .

Q. How do contradictory results in bioactivity studies arise, and how can they be resolved?

- Answer: Discrepancies often stem from:

- Isomer Variability: Commercial samples may contain mixed stereoisomers (e.g., α-Terpineol vs. γ-Terpineol), affecting biological targets .

- Purity Differences: Trace impurities (e.g., cyclohexene dimers) can skew toxicity assays .

- Resolution: Use chiral chromatography or enantiomerically pure standards to isolate active forms .

Methodological Challenges

Q. What strategies mitigate instability issues during storage of this compound?

- Answer: The compound is prone to oxidation at the cyclohexene double bond. Recommendations:

- Store under inert gas (N2/Ar) at 4°C.

- Add antioxidants like BHT (butylated hydroxytoluene) at 0.1–0.5% w/w .

Q. How can researchers validate the environmental safety of this compound in agrochemical applications?

- Answer: Conduct ecotoxicological assays using OECD guidelines:

- Daphnia magna acute toxicity (EC50).

- Soil half-life studies under aerobic/anaerobic conditions.

- Metabolite profiling via LC-MS to identify degradation products (e.g., hydroxylated derivatives) .

Safety and Compliance

- Hazard Classification: 6.1B (acute toxicity), 6.3A (skin irritation). Use PPE (gloves, goggles) and fume hoods during handling .

- Waste Disposal: Incinerate in EPA-approved facilities with scrubbers to prevent volatile organic compound (VOC) release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.